molecular formula C5H5F8O4P B2924386 (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid CAS No. 125340-51-4

(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid

Cat. No.: B2924386
CAS No.: 125340-51-4
M. Wt: 312.052
InChI Key: VCDTZELUHOABQI-UHFFFAOYSA-N
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Description

(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid is a fluorinated organophosphorus compound characterized by a pentyl chain with eight fluorine atoms and a terminal hydroxyl group bonded to a phosphonic acid moiety. Its molecular structure combines high electronegativity from fluorine substituents with the hydrophilic properties of the hydroxyl and phosphonic acid groups. This unique balance makes it suitable for applications requiring chemical stability, surface activity, and proton conductivity, such as in fuel-cell membranes or corrosion-resistant coatings .

Properties

IUPAC Name

(2,2,3,3,4,4,5,5-octafluoro-1-hydroxypentyl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F8O4P/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)18(15,16)17/h1-2,14H,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDTZELUHOABQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(O)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F8O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501348169
Record name (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125340-51-4
Record name (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid typically involves the reaction of (2,2,3,3,4,4,5,5-Octafluoro-1-pentanol) with phosphonic acid derivatives. One common method includes the use of a phosphonic acid chloride in the presence of a base to facilitate the formation of the phosphonic acid ester, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated ketones, phosphine derivatives, and substituted fluorinated compounds .

Scientific Research Applications

(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Differences

The compound is distinguished from related fluorinated phosphonates by its hydroxyl group and fully fluorinated pentyl chain (Table 1). Key structural analogs include:

  • Phosphoric acid, ethyl bis(2,2,3,3,4,4,4-heptafluorobutyl) ester : Lacks a hydroxyl group and features shorter, partially fluorinated chains.
  • Phosphonic acid, methyl 2,2,3,3,4,4,5,5-octafluoropentyl ester : Replaces the hydroxyl group with a methyl ester, reducing hydrophilicity.
  • Phosphoric acid, dimethyl 2,2,3,3,4,4,5,5-octafluoropentyl ester: Contains two methyl ester groups, further diminishing proton-donor capacity .

Table 1: Structural Comparison of Fluorinated Phosphonates

Compound Name Fluorine Atoms Hydroxyl Group Ester Groups
Target Compound 8 Yes 0
Ethyl bis(heptafluorobutyl) phosphate ester 7 No 2 (ethyl)
Methyl octafluoropentyl phosphonate 8 No 1 (methyl)
Dimethyl octafluoropentyl phosphate ester 8 No 2 (methyl)
Physicochemical Properties
  • Thermal Stability : The fully fluorinated pentyl chain enhances thermal resistance compared to partially fluorinated analogs (e.g., heptafluorobutyl derivatives), as fluorine substitution reduces chain mobility and oxidative degradation .
  • Hydrophilicity : The hydroxyl group increases water affinity relative to esterified analogs. This improves proton conductivity in hydrated environments, a critical factor for fuel-cell membranes .
  • Acidity : The phosphonic acid group (pKa ~2–3) provides stronger acidity than esterified derivatives, enabling efficient proton donation in conductive media .

Table 2: Proton Conductivity of Selected Fluorinated Phosphonates

Compound Proton Conductivity (S/cm, 80°C) Hydration Dependence Dominant Transport Mechanism
Target Compound 0.08–0.12 Moderate Grotthuss
Methyl octafluoropentyl phosphonate 0.02–0.04 High Vehicle
Ethyl bis(heptafluorobutyl) phosphate 0.03–0.05 High Vehicle

Biological Activity

(2,2,3,3,4,4,5,5-Octafluoro-1-hydroxypentyl)phosphonic acid is a fluorinated compound with unique properties that have garnered attention in various scientific fields. This article explores its biological activity, focusing on its potential applications and effects observed in research studies.

  • Molecular Formula : C5H4F8O
  • Molecular Weight : 232.07 g/mol
  • CAS Number : 355-80-6
  • InChI Key : JUGSKHLZINSXPQ-UHFFFAOYSA-N

This compound is characterized by its octafluorinated structure which contributes to its hydrophobicity and potential interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Cellular Interactions :
    • Studies have indicated that fluorinated compounds can influence cellular processes due to their unique chemical properties. The octafluorinated structure may interact with lipid membranes and proteins differently compared to non-fluorinated analogs.
  • Antimicrobial Properties :
    • Preliminary investigations suggest that fluorinated phosphonic acids exhibit antimicrobial activity. This is particularly relevant in the development of new antimicrobial agents as resistance to existing drugs increases.
  • Nanomaterial Synthesis :
    • The compound has been utilized as a cosurfactant in the synthesis of silver and silver iodide nanocrystals. Its role in stabilizing these nanocrystals enhances their optical properties and potential applications in photothermal therapy and imaging .

Case Study 1: Synthesis of Nanocrystals

In a study conducted by researchers at Thermo Scientific, this compound was employed as a cosurfactant during the synthesis of Ag2S nanocrystals. The resulting nanocrystals exhibited a characteristic surface plasmon resonance absorption at 330 nm. This property is crucial for applications in sensors and photothermal therapy .

Case Study 2: Antimicrobial Efficacy

A study published in PubMed examined the antimicrobial efficacy of various fluorinated compounds including phosphonic acids. Results indicated that these compounds showed significant inhibitory effects against a range of bacterial strains. The mechanism was attributed to the disruption of bacterial membrane integrity due to the unique interactions facilitated by the fluorinated groups .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against bacteria
Nanocrystal SynthesisEnhanced stability and optical properties
Cellular InteractionPotential modulation of cellular processes

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